molecular formula C18H15FN2O2S B2928845 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 953227-85-5

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2928845
CAS No.: 953227-85-5
M. Wt: 342.39
InChI Key: DTCWSFPOLPJRBF-UHFFFAOYSA-N
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Description

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anticancer agents. This molecule incorporates two key pharmacophores: an isoxazole ring and a phenylacetamide moiety. Isoxazole derivatives are recognized as prominent scaffolds in drug discovery due to their diverse biological activities and have been extensively investigated as potential anticancer agents. These compounds can act through multiple mechanisms, including aromatase inhibition, induction of apoptosis, tubulin inhibition, and protein kinase inhibition . The inclusion of a 4-fluorophenyl group is a common structural feature in many bioactive molecules, as it can enhance metabolic stability and binding affinity to biological targets. Furthermore, the acetamide linkage, particularly when part of a structure featuring a fluorophenyl group, is a feature present in compounds that have demonstrated potent cytotoxic effects against various cancer cell lines in preclinical studies . Researchers can utilize this compound as a key intermediate or a lead structure for further optimization in programs aimed at developing new therapeutic candidates. Its structure presents opportunities for exploring structure-activity relationships (SAR) to enhance potency and selectivity. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-24-17-5-3-2-4-15(17)20-18(22)11-14-10-16(23-21-14)12-6-8-13(19)9-7-12/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCWSFPOLPJRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide (CAS Number: 953202-68-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H14FN3O4C_{18}H_{14}FN_3O_4, with a molecular weight of 355.3 g/mol. The structure features an isoxazole ring substituted with a fluorophenyl group and a methylthio phenyl acetamide moiety.

PropertyValue
Molecular FormulaC18H14FN3O4C_{18}H_{14}FN_3O_4
Molecular Weight355.3 g/mol
CAS Number953202-68-1

Anticancer Properties

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer activity. For instance, similar compounds have shown moderate antineoplastic activity against various cancer cell lines, including TK-10 (renal cancer) and HT-29 (colon cancer) cells . The mechanism of action often involves the inhibition of specific pathways associated with tumor growth.

Antimicrobial Activity

The biological activity of this compound has also been explored in the context of antimicrobial properties. Studies on related compounds have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections .

Enzyme Inhibition

Compounds with similar structures have been investigated for their ability to inhibit enzymes linked to various diseases. For example, some isoxazole derivatives have been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis, which is a target for immunosuppressive therapies .

Case Studies

  • Anticancer Activity :
    • A study involving the synthesis of related isoxazole derivatives revealed that some compounds exhibited significant cytotoxic effects on cancer cell lines at concentrations as low as 10 µg/mL, indicating their potential as therapeutic agents against malignancies .
  • Antimicrobial Efficacy :
    • Research on similar compounds indicated that they displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may also possess similar properties .

The biological activity of this compound is hypothesized to involve:

  • Receptor Modulation : Interaction with specific cellular receptors leading to altered signaling pathways.
  • Enzyme Inhibition : Targeting enzymes critical for cellular proliferation or survival.

Comparison with Similar Compounds

Structural Analogues from Thiadiazole-Acetamide Series ()

Compounds 5e–5m () share the acetamide-thiadiazole core but differ in substituents. Key comparisons include:

Key Observations :

  • Substituent Effects : The target compound’s 4-fluorophenyl isoxazole replaces the thiadiazole-thioether systems in 5e–5m. Fluorine’s electronegativity may improve binding specificity compared to chlorine or methoxy groups in analogs .
  • Thermal Stability : Melting points of analogs correlate with crystallinity; the target compound’s absence of a thiadiazole ring might reduce rigidity, affecting its melting behavior .

Thiazolidinone-Based Derivatives ()

Compounds 2–11 () incorporate thiazolidinone cores with arylpyrazole or ethoxymethylene substituents.

Structural and Functional Differences :

  • Core Heterocycle: The target compound’s isoxazole ring is a bioisostere for thiazolidinones but offers distinct electronic profiles.
  • Pharmacological Targets: Thiazolidinone derivatives often target enzymes like cyclooxygenase (COX) or kinases, whereas the acetamide-isoxazole scaffold may favor protease or receptor tyrosine kinase inhibition .

Thiazol-Oxazolidinone Hybrids ()

Compounds l and m () include complex oxazolidinone-thiazol frameworks with ureido and carbamate groups.

Comparative Analysis :

  • Lipophilicity : The target compound’s methylthio group increases lipophilicity (logP ~3.5 estimated) compared to polar carbamates (logP ~1.8–2.5 in l/m), impacting membrane permeability .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Fluorine in the isoxazole ring enhances metabolic stability over chlorine in 5e/5j, reducing oxidative dehalogenation risks .
    • Methylthio groups (target compound) exhibit moderate electron-donating effects compared to ethylthio or benzylthio in 5f/5h, balancing solubility and target affinity .
  • Pharmacokinetic Prospects: The target compound’s hybrid structure may offer improved oral bioavailability over bulkier analogs like 5m (benzylthio) or l/m (oxazolidinone-carbamates) .

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